

In-Depth Technical Guide: 3-Methyl-5-propyloctane

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Compound of Interest

Compound Name: 3-Methyl-5-propyloctane

Cat. No.: B14556302

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CAS Number: 62184-36-5

This technical guide provides a comprehensive overview of **3-Methyl-5-propyloctane**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows. This document is intended for researchers, scientists, and professionals in the field of chemistry.

Chemical and Physical Properties

3-Methyl-5-propyloctane is a branched alkane with the molecular formula $C_{12}H_{26}$.^[1] Its structure consists of an eight-carbon octane backbone with a methyl group at the third position and a propyl group at the fifth position.

Table 1: Physicochemical Properties of **3-Methyl-5-propyloctane**

Property	Value	Source
CAS Number	62184-36-5	[1][2][3]
Molecular Formula	C12H26	[1][4]
Molecular Weight	170.33 g/mol	[1][4]
Boiling Point	194°C	[5]
Density	0.7653 g/cm ³	[5]
Refractive Index	1.4232	[5]
Melting Point (estimate)	-50.8°C	[5]
InChI	InChI=1S/C12H26/c1-5-8-12(9-6-2)10-11(4)7-3/h11-12H,5-10H2,1-4H3	[1]
SMILES	CCCC(CCC)CC(C)CC	[1]

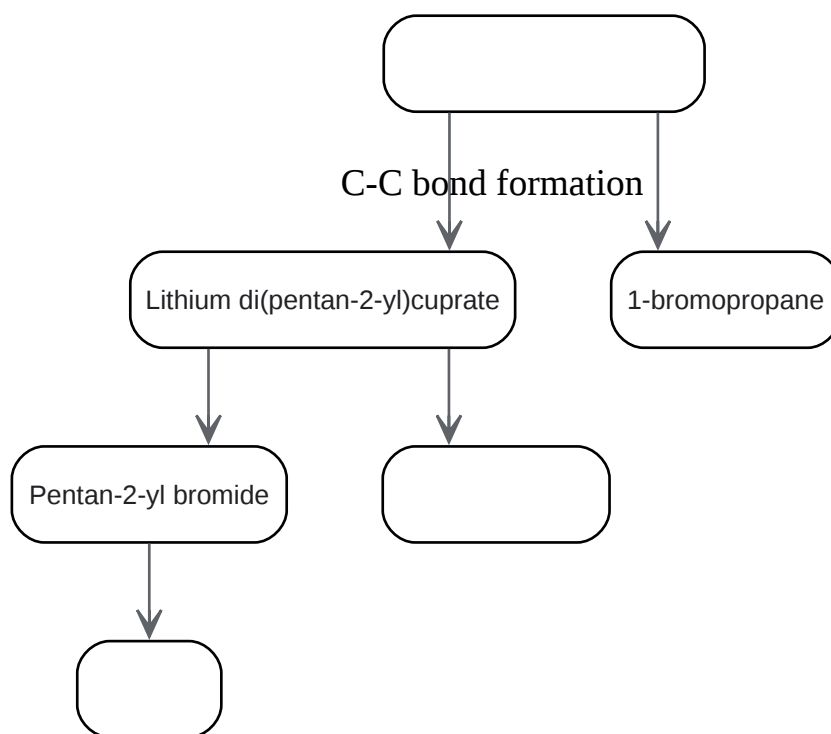
Experimental Protocols

Due to the lack of specific literature for this particular branched alkane, the following are detailed, plausible experimental protocols based on established organic synthesis and analysis methodologies for similar compounds.

Synthesis of 3-Methyl-5-propyloctane via Corey-House Synthesis

The Corey-House synthesis is a versatile method for coupling two alkyl groups, making it suitable for creating the specific branching pattern of **3-Methyl-5-propyloctane**.^{[6][7][8]} This retro-synthetic approach involves the coupling of a lithium dialkylcuprate with an appropriate alkyl halide.

Retrosynthetic Analysis:



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Caption: Retrosynthetic analysis for **3-Methyl-5-propyloctane**.

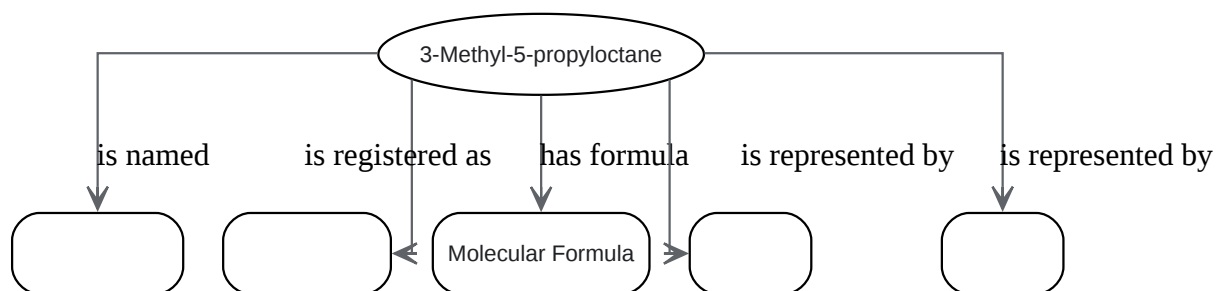
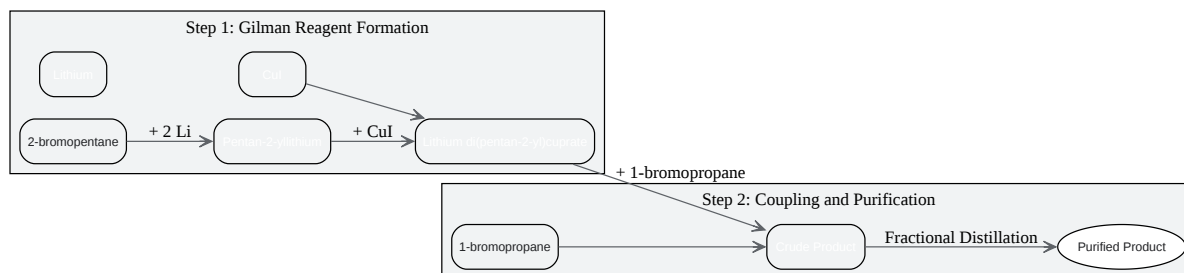
Step 1: Preparation of Lithium di(pentan-2-yl)cuprate (Gilman Reagent)

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is used.
- **Reaction Initiation:** Add 2.2 equivalents of lithium metal to anhydrous diethyl ether in the flask.
- **Alkyl Halide Addition:** Slowly add 2.0 equivalents of 2-bromopentane dissolved in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
- **Formation of Alkylolithium:** After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of pentan-2-yllithium.

- **Cuprate Formation:** In a separate flask, suspend 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether and cool to 0°C. Slowly add the prepared pentan-2-yl lithium solution to the CuI suspension. The reaction mixture will change color, indicating the formation of the lithium di(pentan-2-yl)cuprate.

Step 2: Coupling Reaction

- **Alkyl Halide Addition:** To the freshly prepared Gilman reagent at 0°C, slowly add 1.0 equivalent of 1-bromopropane dissolved in anhydrous diethyl ether.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- **Quenching:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure **3-Methyl-5-propyloctane**.



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